

Phenylacetone as a Versatile Intermediate in Fine Chemical Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenylacetone**

Cat. No.: **B166967**

[Get Quote](#)

Abstract: **Phenylacetone**, also known as phenyl-2-propanone (P2P) or benzyl methyl ketone (BMK), is an aromatic ketone that serves as a critical building block in the synthesis of a wide array of fine chemicals. Its unique structure, featuring a reactive ketone functional group adjacent to a benzyl moiety, allows for diverse chemical transformations. This guide provides an in-depth technical overview of **phenylacetone**'s role as an intermediate in the legitimate manufacturing of pharmaceuticals, agrochemicals, and fragrances. We will detail key reaction pathways, present quantitative data in structured tables, and provide an example experimental protocol. Due to its use in the illicit synthesis of controlled substances, **phenylacetone** is a regulated chemical in many jurisdictions, and this guide is intended solely for professionals in research, development, and regulated manufacturing environments.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Regulatory Overview

Phenylacetone is a colorless to pale-yellow oil with a characteristic sweet, floral odor.[\[3\]](#) Its physical and chemical properties make it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of **Phenylacetone**

Property	Value	Reference(s)
Chemical Formula	<chem>C9H10O</chem>	[2] [4]
Molar Mass	134.178 g/mol	[2]
IUPAC Name	1-Phenylpropan-2-one	[2]
CAS Number	103-79-7	[2]
Appearance	Colorless to pale-yellow liquid	[3]
Density	~1.006 g/mL	[2]
Melting Point	-15 °C	[2]
Boiling Point	214-216 °C	[2]

| Solubility | Insoluble in water; soluble in organic solvents |[\[3\]](#) |

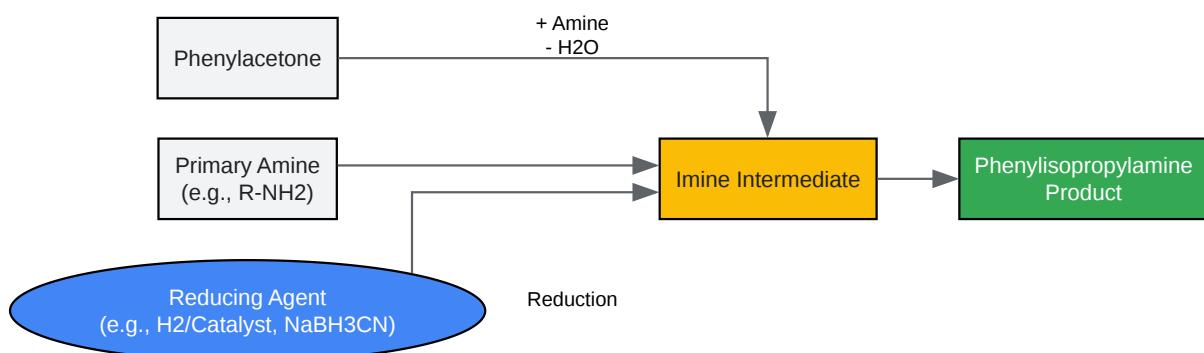
Regulatory Status: It is imperative for all researchers and manufacturers to be aware that **phenylacetone** is a DEA Schedule II controlled substance in the United States and is similarly regulated in many other countries.[\[1\]](#)[\[2\]](#) Its purchase, storage, use, and disposal are subject to strict legal and regulatory requirements.

Applications as a Key Intermediate

The reactivity of the ketone in **phenylacetone** allows it to serve as a precursor to a variety of more complex molecules.

- Pharmaceutical Synthesis: **Phenylacetone** is a well-established intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is in the production of phenylisopropylamines through reductive amination.[\[1\]](#) This class includes legitimate therapeutic agents used as decongestants and for other medical applications. It is also a precursor for certain antihypertensives and anticoagulants of the indandione class.[\[5\]](#)[\[6\]](#)
- Agrochemical Synthesis: In the agrochemical industry, **phenylacetone** is a key starting material for the synthesis of specific rodenticides.[\[4\]](#) Notably, it is used to produce

anticoagulants like Diphacinone and Chlorophacinone, which are critical for pest control in agricultural and urban settings.[4][7]

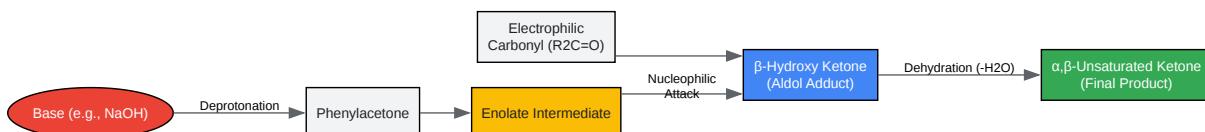

- **Fragrance and Flavor Industry:** The compound's natural honey-like, floral aroma has led to its use in the fragrance industry to impart specific scent nuances.[8] It can also serve as a precursor for other fragrance compounds, such as methyl phenylacetate.

Key Reaction Pathways and Mechanisms

Phenylacetone undergoes several fundamental organic reactions, making it a versatile synthon. The following diagrams illustrate the core logic of these transformations.

3.1 Reductive Amination

Reductive amination is arguably the most significant reaction of **phenylacetone**, providing a direct route to substituted phenylisopropylamines. The reaction proceeds via the formation of an imine intermediate, which is then reduced *in situ* to the corresponding amine.

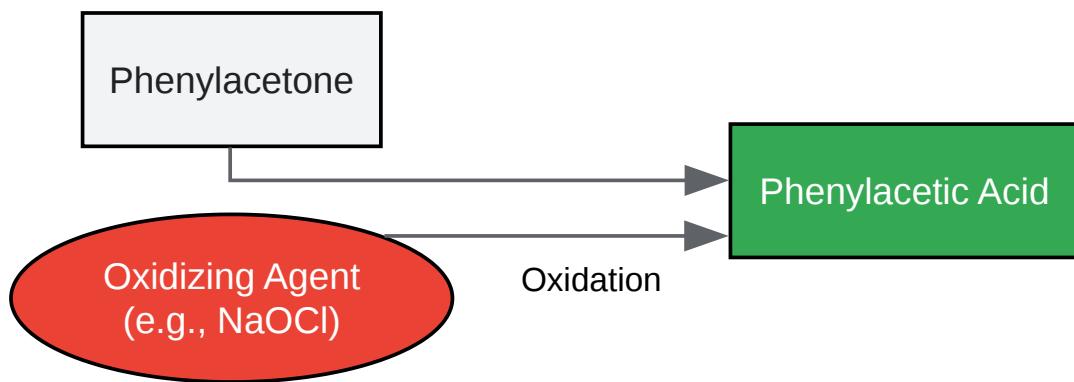


[Click to download full resolution via product page](#)

Figure 1: General workflow for the reductive amination of **phenylacetone**.

3.2 Aldol Condensation

The α -hydrogens of **phenylacetone** are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can attack other carbonyl compounds, including another molecule of **phenylacetone** (self-condensation) or a different aldehyde/ketone (crossed aldol condensation), to form new carbon-carbon bonds.[4][9]



[Click to download full resolution via product page](#)

Figure 2: Logical steps of a base-catalyzed aldol condensation involving **phenylacetone**.

3.3 Oxidation to Phenylacetic Acid

Phenylacetone can be oxidized to phenylacetic acid, a valuable fine chemical in its own right, used in the production of perfumes, penicillin G, and other pharmaceuticals. This transformation can be achieved with various oxidizing agents.

[Click to download full resolution via product page](#)

Figure 3: Oxidation of **phenylacetone** to phenylacetic acid.

Experimental Protocols and Data

The following sections provide examples of synthetic procedures and quantitative data derived from patent literature, illustrating the practical application of **phenylacetone** in synthesis.

4.1 Example Protocol: Asymmetric Synthesis of Phenylisopropylamines

This protocol is adapted from a patented method for producing optically active phenylisopropylamines, which are valuable chiral building blocks in drug development.[10]

Objective: To synthesize an optically active N-(α -phenethyl)phenylisopropylamine derivative from a substituted **phenylacetone** via reductive amination using a chiral amine, followed by hydrogenolysis.

Methodology:

- Imine Formation: An appropriately substituted **phenylacetone** (1.0 eq) is combined with an optically active α -methylbenzylamine (e.g., (R)-(+)- α -methylbenzylamine) (1.0-1.2 eq) in a suitable protic solvent such as ethanol or methanol. The mixture is stirred, often with a dehydrating agent or under conditions that remove water, to drive the formation of the corresponding imine.
- Catalytic Hydrogenation: The vessel is charged with a hydrogenation catalyst, typically Raney Nickel. The reaction mixture is then subjected to a hydrogen atmosphere (low pressure) and stirred vigorously for approximately 24 hours, or until hydrogen uptake ceases.[10]
- Isolation of Intermediate: Upon reaction completion, the catalyst is removed by filtration. The filtrate, containing the optically active N-(α -phenethyl)phenylisopropylamine, is acidified with an appropriate acid (e.g., HCl in ethanol) to precipitate the amine salt, which can be isolated.
- Hydrogenolysis: The isolated intermediate is redissolved and subjected to a second catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to cleave the chiral auxiliary (the α -methylbenzyl group), yielding the final, optically pure phenylisopropylamine.

Expected Outcome: This asymmetric synthesis route can produce the target phenylisopropylamines with high enantiomeric purity (96-99%) and overall yields of approximately 60%. [10]

4.2 Quantitative Data from Synthesis

The following tables summarize quantitative data from patented industrial processes involving **phenylacetone** and its derivatives.

Table 2: High-Yield Synthesis of **Phenylacetone** Derivatives[5]

Starting Material	Reagents & Catalyst	Conditions	Product Yield
3-Phenylpropylene	Methyl nitrite, Water, Palladium chloride	25 °C, 2 hours	90%

| 3-Phenylpropylene | n-Butyl nitrite, n-Butyl alcohol, Palladium chloride | 55 °C | 87% |

Table 3: Asymmetric Synthesis of Phenylisopropylamines from **Phenylacetones**[10]

Phenylacetone Derivative	Chiral Amine	Key Steps	Approx. Yield	Enantiomeric Purity
1-(p-methoxyphenyl)-2-propanone	(R)-(+)-α-methylbenzylamine	Imine formation, Raney-Ni reduction	~60%	96-99%

| 1-(2,5-dimethoxy-4-ethylphenyl)-2-propanone | (S)-(-)-α-methylbenzylamine | Imine formation, Raney-Ni reduction | ~60% | 96-99% |

Safety and Handling

Phenylacetone should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It can be harmful if inhaled or ingested and may cause skin and eye irritation.[3] Crucially, all activities involving this substance must be conducted in strict compliance with local, national, and international regulations governing controlled substances.

Conclusion

Phenylacetone is a cornerstone intermediate in modern organic synthesis, offering a gateway to a multitude of valuable compounds in the pharmaceutical, agrochemical, and fragrance industries. Its versatile reactivity, centered on its ketone functional group, allows for the construction of complex molecular architectures. While its utility is undeniable, the stringent regulatory controls surrounding **phenylacetone** underscore the responsibility of the chemical community to ensure its legitimate and safe use. For the informed researcher and industrial chemist, **phenylacetone** remains an indispensable tool in the advancement of fine chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetone - Wikipedia [en.wikipedia.org]
- 3. CAS 103-79-7: Phenylacetone | CymitQuimica [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. th1s1skd0.wordpress.com [th1s1skd0.wordpress.com]
- 8. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Phenylacetone as a Versatile Intermediate in Fine Chemical Manufacturing: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166967#phenylacetone-as-an-intermediate-in-fine-chemical-manufacturing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com